![molecular formula C19H16N6O4 B2652270 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine CAS No. 892763-01-8](/img/structure/B2652270.png)
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel derivatives of 1,2,4-triazole and related compounds have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new agents capable of combating microbial resistance by exploring different chemical structures, including those similar to the specified compound. For example, some synthesized 1,2,4-triazole derivatives demonstrated good to moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Microwave-Assisted Synthesis and Biological Activity Evaluation
Research has also focused on microwave-assisted synthesis techniques to create hybrid molecules that contain different functional groups, including oxadiazoles and triazoles, linked with other biologically active moieties. These compounds are then screened for various biological activities, such as antimicrobial, antilipase, and antiurease activities. This method aims to enhance the efficacy and spectrum of activity of the resulting compounds by combining multiple pharmacophoric elements into a single entity (Başoğlu et al., 2013).
Antiproliferative Activity
The development of new oxadiazole derivatives has been investigated for their potential antiproliferative activities against various cancer cell lines. By modifying the chemical structure, researchers aim to identify compounds with significant cytotoxic activities that could be further developed into anticancer therapies. Some derivatives have shown promising results in vitro, indicating the potential for these compounds in cancer research (Liszkiewicz et al., 2003).
Green Synthesis and Evaluation of Antimicrobial Activities
Green chemistry approaches have been applied to synthesize triazole derivatives with an emphasis on environmentally friendly methods. These compounds have been tested for their in-vivo antimicrobial activities, providing insights into their potential as novel antimicrobial agents. The goal is to discover compounds with significant activity that can be used to address the growing issue of antibiotic resistance while minimizing environmental impact (Rajurkar & Shirsath, 2017).
properties
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-2-26-13-6-4-12(5-7-13)25-17(20)16(22-24-25)19-21-18(23-29-19)11-3-8-14-15(9-11)28-10-27-14/h3-9H,2,10,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEJWYRHXLQCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

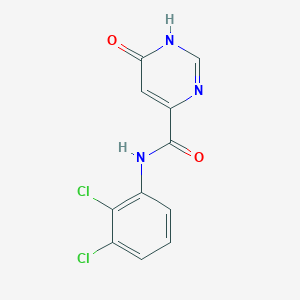
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)
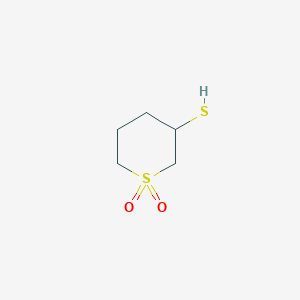
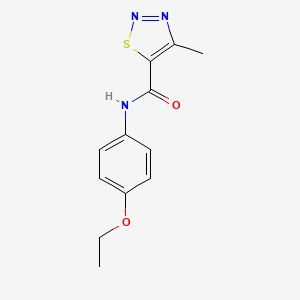

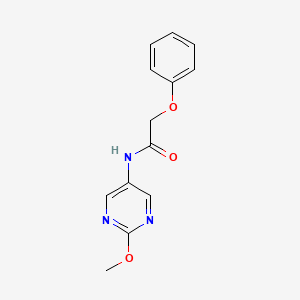
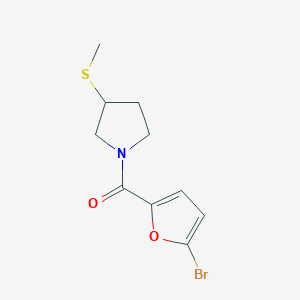

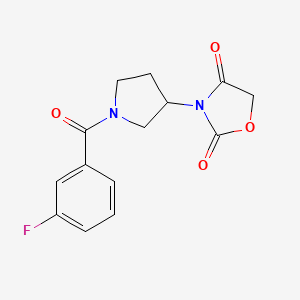

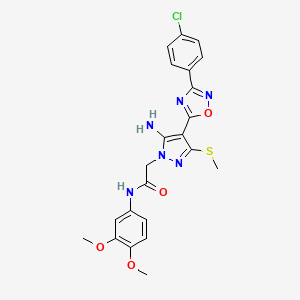

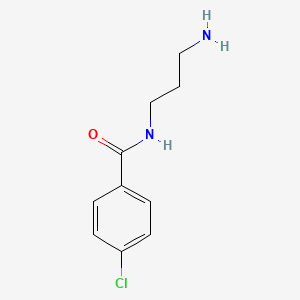
![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)